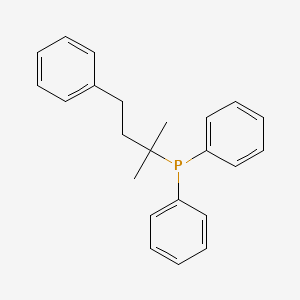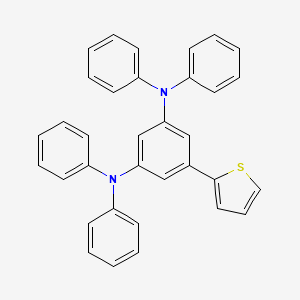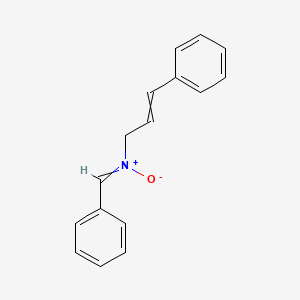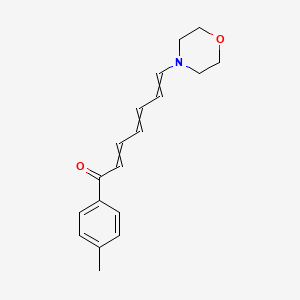
1-(4-Methylphenyl)-7-(morpholin-4-yl)hepta-2,4,6-trien-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methylphenyl)-7-(morpholin-4-yl)hepta-2,4,6-trien-1-one is an organic compound that features a hepta-2,4,6-trien-1-one backbone substituted with a 4-methylphenyl group and a morpholin-4-yl group
Synthetic Routes and Reaction Conditions:
Aldol Condensation: The synthesis of this compound can be achieved through an aldol condensation reaction. This involves the reaction of 4-methylbenzaldehyde with a suitable enolate precursor, followed by the addition of morpholine.
Reaction Conditions: The reaction typically requires a base such as sodium hydroxide or potassium hydroxide to generate the enolate. The reaction is carried out in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound can be synthesized using a batch process where the reactants are combined in a reactor, and the reaction is allowed to proceed under controlled conditions.
Continuous Flow Process: Alternatively, a continuous flow process can be employed, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can offer advantages in terms of scalability and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the 4-methylphenyl group, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction of the hepta-2,4,6-trien-1-one backbone can yield saturated or partially saturated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Saturated or partially saturated derivatives.
Substitution Products: Various substituted morpholine derivatives.
科学研究应用
1-(4-Methylphenyl)-7-(morpholin-4-yl)hepta-2,4,6-trien-1-one has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.
Biological Studies: The compound can serve as a probe in biological studies to investigate the interactions with various biomolecules.
Chemical Synthesis: It can be employed as an intermediate in the synthesis of more complex organic molecules.
作用机制
The mechanism by which 1-(4-Methylphenyl)-7-(morpholin-4-yl)hepta-2,4,6-trien-1-one exerts its effects depends on its specific application:
Molecular Targets: The compound may interact with specific enzymes, receptors, or other biomolecules, leading to modulation of their activity.
Pathways Involved: The pathways involved can include signal transduction, metabolic pathways, or gene expression regulation, depending on the biological context.
相似化合物的比较
1-(4-Methylphenyl)-7-(piperidin-4-yl)hepta-2,4,6-trien-1-one: Similar structure but with a piperidine ring instead of morpholine.
1-(4-Methylphenyl)-7-(pyrrolidin-4-yl)hepta-2,4,6-trien-1-one: Similar structure but with a pyrrolidine ring instead of morpholine.
Uniqueness: 1-(4-Methylphenyl)-7-(morpholin-4-yl)hepta-2,4,6-trien-1-one is unique due to the presence of the morpholine ring, which can impart different chemical and biological properties compared to similar compounds with different heterocyclic rings. This uniqueness can be exploited in the design of new molecules with specific desired properties.
属性
CAS 编号 |
675598-39-7 |
|---|---|
分子式 |
C18H21NO2 |
分子量 |
283.4 g/mol |
IUPAC 名称 |
1-(4-methylphenyl)-7-morpholin-4-ylhepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C18H21NO2/c1-16-7-9-17(10-8-16)18(20)6-4-2-3-5-11-19-12-14-21-15-13-19/h2-11H,12-15H2,1H3 |
InChI 键 |
WVVYUOCJHJYOIT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)C=CC=CC=CN2CCOCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


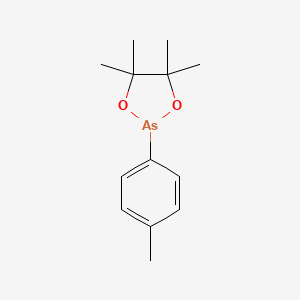
![2,5-Bis[(2-ethynylphenyl)ethynyl]thiophene](/img/structure/B15159803.png)
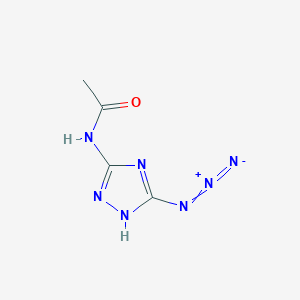
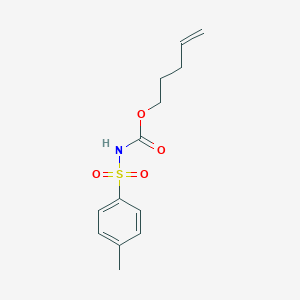
![1,1',1''-[(2,4,6-Triethylbenzene-1,3,5-triyl)tris(methyleneoxy)]tris(2-fluorobenzene)](/img/structure/B15159817.png)
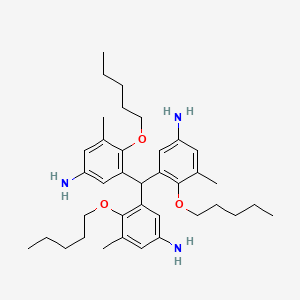
![Silane, (1,1-dimethylethyl)dimethyl[(2-phenylcyclopropyl)methoxy]-](/img/structure/B15159830.png)
![N,N'-[4-Chloro-5-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide](/img/structure/B15159834.png)
![8-Phenyl-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]phthalazine](/img/structure/B15159841.png)
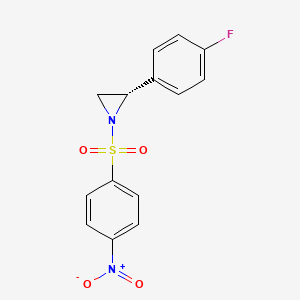
![3-[(Diphenylphosphanyl)methyl]pyridine](/img/structure/B15159858.png)
